molecular formula C15H22N2O B4934037 1-(2-methylbenzoyl)-4-propylpiperazine

1-(2-methylbenzoyl)-4-propylpiperazine

Cat. No. B4934037
M. Wt: 246.35 g/mol
InChI Key: KJAVAGRUYCCKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzoyl)-4-propylpiperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied extensively for its potential use in the treatment of various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-(2-methylbenzoyl)-4-propylpiperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-propylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 1-(2-methylbenzoyl)-4-propylpiperazine has been shown to have a positive effect on cognitive function, memory, and learning.

Advantages and Limitations for Lab Experiments

1-(2-methylbenzoyl)-4-propylpiperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. 1-(2-methylbenzoyl)-4-propylpiperazine is also stable under normal laboratory conditions. However, one limitation of 1-(2-methylbenzoyl)-4-propylpiperazine is that it is a psychoactive drug and must be handled with care. It is important to follow strict safety protocols when working with 1-(2-methylbenzoyl)-4-propylpiperazine.

Future Directions

There are several future directions for research on 1-(2-methylbenzoyl)-4-propylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. 1-(2-methylbenzoyl)-4-propylpiperazine may also have potential as a cognitive enhancer and for its ability to improve memory and learning. Future research may focus on the development of novel 1-(2-methylbenzoyl)-4-propylpiperazine derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-methylbenzoyl)-4-propylpiperazine is a psychoactive drug that has been studied extensively for its potential use in the treatment of various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models and may have potential as a cognitive enhancer. 1-(2-methylbenzoyl)-4-propylpiperazine is easy to synthesize and purify, but it must be handled with care due to its psychoactive properties. Further research is needed to determine its efficacy and safety in humans and to develop novel derivatives with improved pharmacological properties.

Synthesis Methods

1-(2-methylbenzoyl)-4-propylpiperazine can be synthesized by reacting 1-benzoyl-4-propylpiperazine with methyl iodide in the presence of a base. The reaction yields 1-(2-methylbenzoyl)-4-propylpiperazine as a white crystalline powder. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(2-methylbenzoyl)-4-propylpiperazine has been studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(2-methylbenzoyl)-4-propylpiperazine has also been studied for its potential use as a cognitive enhancer and for its ability to improve memory and learning.

properties

IUPAC Name

(2-methylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAVAGRUYCCKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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